molecular formula C10H14N2OS B7852359 3-Methyl-1-(thiophene-2-carbonyl)piperazine

3-Methyl-1-(thiophene-2-carbonyl)piperazine

Cat. No.: B7852359
M. Wt: 210.30 g/mol
InChI Key: INPAQAZBWHBBTA-UHFFFAOYSA-N
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Description

3-Methyl-1-(thiophene-2-carbonyl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a thiophene-2-carbonyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(thiophene-2-carbonyl)piperazine typically involves the reaction of thiophene-2-carbonyl chloride with 3-methylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Thiophene-2-carbonyl chloride+3-MethylpiperazineThis compound+HCl\text{Thiophene-2-carbonyl chloride} + \text{3-Methylpiperazine} \rightarrow \text{this compound} + \text{HCl} Thiophene-2-carbonyl chloride+3-Methylpiperazine→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(thiophene-2-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-Methyl-1-(thiophene-2-carbonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(thiophene-2-carbonyl)piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiophene ring can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbonylpiperazine: Lacks the methyl group, which may affect its binding affinity and selectivity.

    3-Methylpiperazine: Lacks the thiophene-2-carbonyl group, which may reduce its bioactivity.

    Thiophene-2-carboxamide derivatives: Similar in structure but with different functional groups that can alter their chemical and biological properties.

Uniqueness

3-Methyl-1-(thiophene-2-carbonyl)piperazine is unique due to the combination of the thiophene ring and the piperazine ring, which provides a distinct set of chemical and biological properties. The presence of the methyl group further enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(3-methylpiperazin-1-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-8-7-12(5-4-11-8)10(13)9-3-2-6-14-9/h2-3,6,8,11H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPAQAZBWHBBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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